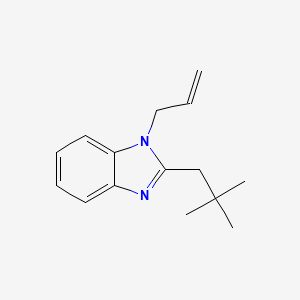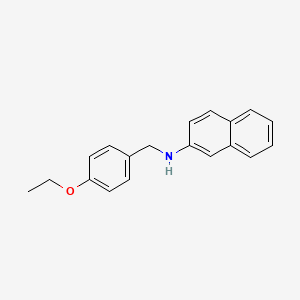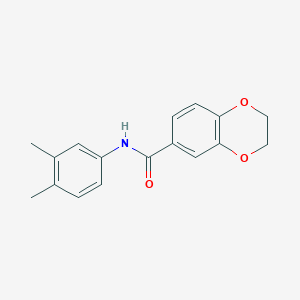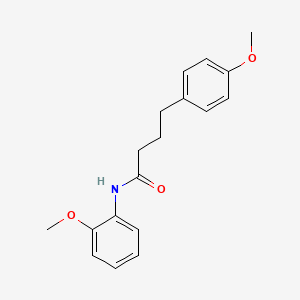
1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole is a compound that has been the subject of much scientific research in recent years. This compound has been found to have a wide range of potential applications, particularly in the field of medicine. In
Mecanismo De Acción
The mechanism of action of 1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This may lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole has a range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole in lab experiments is its potent anti-cancer properties. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on 1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole. Some possible areas of future research include:
1. Further studies on the mechanism of action of the compound, to better understand its anti-cancer properties.
2. Development of new synthetic methods for the compound, to make it more accessible for use in scientific research.
3. Testing the compound in combination with other anti-cancer drugs, to assess its potential as a combination therapy.
4. Investigation of the compound's potential use in the treatment of other diseases, such as viral infections or autoimmune disorders.
5. Exploration of the compound's potential as a diagnostic tool, to aid in the early detection of cancer or other diseases.
Conclusion:
In conclusion, 1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole is a compound with a range of potential applications in scientific research, particularly in the field of cancer treatment. While much is still unknown about the compound's mechanism of action, its potent anti-cancer properties make it a promising candidate for further study. With continued research, this compound may one day be used to develop new and effective treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole involves the reaction of 2-(2,2-dimethylpropyl)aniline with allyl bromide in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified using chromatography techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-Allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and may be effective in the treatment of various types of cancer.
Propiedades
IUPAC Name |
2-(2,2-dimethylpropyl)-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-5-10-17-13-9-7-6-8-12(13)16-14(17)11-15(2,3)4/h5-9H,1,10-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWWTSFJJGQXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC2=CC=CC=C2N1CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-2-(2,2-dimethylpropyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)




![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)


